(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
This compound is a highly complex steroidal glycoside characterized by a spiro[5-oxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icos-18-ene-6,2'-oxane] core structure with multiple glycosidic linkages. The molecule features a sterol backbone conjugated to oligosaccharide moieties, including a 6-methyloxane ring and a hydroxymethyl-substituted oxane. Such structural complexity is typical of bioactive steroidal glycosides, which often exhibit interactions with membrane-bound proteins and enzymes due to their amphiphilic nature .
Properties
Molecular Formula |
C45H72O17 |
|---|---|
Molecular Weight |
885.0 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C45H72O17/c1-19-8-13-45(56-17-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)58-42-39(61-41-38(54)34(50)31(47)21(3)57-41)36(52)33(49)29(60-42)18-55-40-37(53)35(51)32(48)28(16-46)59-40/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,35+,36+,37-,38-,39-,40-,41+,42-,43+,44+,45-/m1/s1 |
InChI Key |
QIBUEZBATOEZPY-JPHOUZCVSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of stereocenters, protection and deprotection of functional groups, and the construction of the spirocyclic core. Common synthetic methods may include:
Aldol Reactions: To form carbon-carbon bonds.
Hydrogenation: To reduce double bonds.
Glycosylation: To attach sugar moieties.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to maximize yield and minimize costs. This might involve:
Catalytic Processes: To enhance reaction efficiency.
Flow Chemistry: To allow continuous production.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: To introduce or modify functional groups.
Reduction: To remove oxygen or add hydrogen.
Substitution: To replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Pharmaceutical Applications
The compound's complex structure suggests significant potential in pharmaceutical applications:
- Antidiabetic Agents : Research indicates that similar compounds with glycosidic structures can act as inhibitors of carbohydrate-hydrolyzing enzymes such as alpha-glucosidase and alpha-amylase. This inhibition can delay glucose absorption and may be beneficial in managing diabetes .
- Antioxidant Properties : The presence of multiple hydroxyl groups in the compound enhances its ability to scavenge free radicals. This property is crucial for developing antioxidant therapies aimed at reducing oxidative stress-related diseases .
- Antimicrobial Activity : Studies have shown that certain glycosides exhibit antimicrobial properties against various pathogens. The compound's structure may contribute to its effectiveness as a natural antimicrobial agent .
Biochemical Applications
In biochemistry, the compound can serve as a valuable tool for research and development:
- Enzyme Inhibition Studies : The structural characteristics of the compound make it a candidate for studying enzyme inhibition mechanisms. It can be used to design inhibitors targeting specific glycosidases or other enzymes involved in metabolic pathways .
- Metabolic Pathway Analysis : By utilizing this compound in metabolic studies, researchers can gain insights into carbohydrate metabolism and its regulation within biological systems .
Material Science Applications
The unique structural features of the compound open avenues in material science:
- Biodegradable Polymers : The compound's sugar-like structure can be integrated into biodegradable polymer matrices for sustainable material development. Such materials are increasingly important in reducing plastic waste and enhancing environmental sustainability .
- Nanotechnology : Due to its ability to form complexes with metals and other materials, this compound could be explored in nanotechnology applications for creating novel nanomaterials with specific functionalities .
Summary of Findings
| Application Area | Potential Uses |
|---|---|
| Pharmaceutical | Antidiabetic agents; Antioxidants; Antimicrobial agents |
| Biochemical | Enzyme inhibition studies; Metabolic pathway analysis |
| Material Science | Biodegradable polymers; Nanotechnology applications |
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting between DNA base pairs to affect transcription and replication.
Comparison with Similar Compounds
Methodological Approaches for Similarity Assessment
Compound similarity is evaluated using:
Topological Descriptors : Connectivity indices and polar surface area predict solubility and permeability .
Physicochemical Metrics : CCS values () and logP (: XlogP = 0.90 vs. : XlogP = -2.00) differentiate lipophilicity .
Machine Learning : Algorithms like Butina clustering group compounds by structural fingerprints (e.g., MACCS keys), linking similarity to shared bioactivity .
Discussion
The target compound’s structural nuances—particularly its glycosylation pattern—dictate its unique bioactivity profile. Further studies should prioritize synthesizing derivatives to optimize ADMET properties and validate target engagement.
Biological Activity
The compound identified as (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol is a complex organic molecule with significant biological activities. This article aims to summarize its biological properties based on available research findings.
Chemical Structure and Properties
The compound's intricate structure suggests potential interactions with biological systems. Its multiple hydroxyl groups enhance solubility and reactivity with various biological molecules. The presence of spirocyclic structures may also contribute to its unique biological properties.
Biological Activities
-
Antimicrobial Activity :
- Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, studies have shown that certain glycosides derived from related structures possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria .
- A specific study highlighted the effectiveness of compounds derived from natural sources in inhibiting bacterial growth through mechanisms such as disrupting cell wall synthesis and interfering with metabolic pathways .
-
Antioxidant Potential :
- The presence of multiple hydroxyl groups in the structure is often associated with antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals and reducing oxidative stress in cells .
- Several studies confirm that structurally similar compounds exhibit significant free radical scavenging activity . This property is vital for potential therapeutic applications in preventing oxidative damage linked to various diseases.
-
Cytotoxicity and Anti-cancer Properties :
- Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines. For example, compounds with similar configurations have been shown to induce apoptosis in various cancer types through modulation of cell signaling pathways .
- Research focusing on the mechanism of action indicates that these compounds may affect cell cycle regulation and promote programmed cell death in malignant cells .
Research Findings and Case Studies
Q & A
Q. What spectroscopic techniques are critical for resolving the stereochemistry of this compound’s glycosidic linkages?
- Methodological Answer :
Use a combination of 2D NMR (COSY, HSQC, HMBC) to map proton-proton and carbon-proton correlations, particularly for distinguishing α/β anomeric configurations. High-resolution mass spectrometry (HRMS) confirms molecular weight (394.5 g/mol as per ). Compare experimental data with computational predictions (e.g., density functional theory, DFT) for validation. For example, the InChI key
MELPOKZKUFNHEK-WTTVCDOSSA-N() provides stereochemical identifiers for cross-referencing. - Reference : Structural data from (molecular formula, InChI), (ChEBI term ID).
Q. How should researchers approach synthesizing this compound given its polyhydroxylated and spirocyclic architecture?
- Methodological Answer : Employ stepwise glycosylation with orthogonal protecting groups (e.g., benzyl, acetyl) to control regioselectivity. Use chiral auxiliaries or enzymatic catalysis to establish stereocenters. Monitor intermediates via HPLC-MS ( ). For the spirocyclic core, consider biomimetic cyclization strategies inspired by terpenoid biosynthesis ( ).
- Reference : Synthesis protocols in (phosphoramidite coupling), (glycosylation steps).
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer : Store at -20°C in sealed, dry containers ( ). Use PPE (gloves, goggles) and work in a fume hood due to potential hygroscopicity and reactive hydroxyl groups. Follow GHS Category 2 guidelines for skin/eye irritation ().
- Reference : Safety data in (storage), (toxicity classification).
Advanced Research Questions
Q. How can researchers optimize reaction yields for the spirocyclic moiety during synthesis?
- Methodological Answer :
Screen Lewis acid catalysts (e.g., BF₃·OEt₂, ZnCl₂) to enhance cyclization efficiency. Use in situ FTIR or Raman spectroscopy to monitor reaction progress. Adjust solvent polarity (e.g., DMF vs. THF) to stabilize transition states. For example, ’s InChI key
MYBAONSAUGZRAX-FWNGCMMMSA-Nsuggests steric constraints requiring low-temperature conditions. - Reference : (steroid-like cyclization), (solvent effects).
Q. How to resolve contradictions between experimental and computational NMR chemical shifts?
- Methodological Answer : Re-examine solvent effects (e.g., D₂O vs. CDCl₃) and proton exchange rates. Validate DFT models using explicit solvent simulations (e.g., PCM or QM/MM methods). Cross-check with X-ray crystallography if crystalline derivatives are obtainable (). Discrepancies in hydroxyl proton shifts may arise from dynamic hydrogen bonding ( ).
- Reference : (PubChem NMR data), (molecular dynamics).
Q. What strategies are effective for studying this compound’s stability under physiological pH and temperature?
- Methodological Answer : Conduct accelerated stability studies at pH 2–9 and 25–40°C. Use UHPLC-PDA to track degradation products (e.g., hydrolysis of glycosidic bonds). Compare with thermogravimetric analysis (TGA) data to assess thermal decomposition thresholds ( ).
- Reference : (physicochemical properties), (storage stability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
